1-(3,3-Dimethylbut-1-en-2-yl)naphthalene
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Overview
Description
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is an organic compound with the molecular formula C16H18 It is a derivative of naphthalene, featuring a 3,3-dimethylbut-1-en-2-yl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3,3-dimethylbut-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond in the 3,3-dimethylbut-1-en-2-yl group to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-(3,3-Dimethylbut-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its potential medicinal properties is ongoing, with some studies exploring its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the naphthalene ring acts as an electron-rich site, facilitating the attack by electrophiles. The 3,3-dimethylbut-1-en-2-yl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
1-Butene, 3,3-dimethyl-: This compound shares the 3,3-dimethylbut-1-en-2-yl group but lacks the naphthalene ring.
3,3-Dimethyl-1-butene: Another similar compound with the same alkyl group but different structural features.
Uniqueness: 1-(3,3-Dimethylbut-1-en-2-yl)naphthalene is unique due to the presence of both the naphthalene ring and the 3,3-dimethylbut-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
74327-54-1 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C16H18/c1-12(16(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-11H,1H2,2-4H3 |
InChI Key |
DLLXZVIZQZEOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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